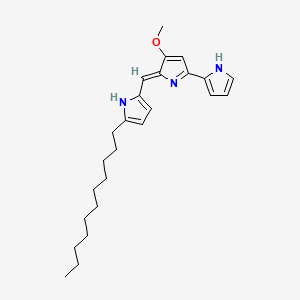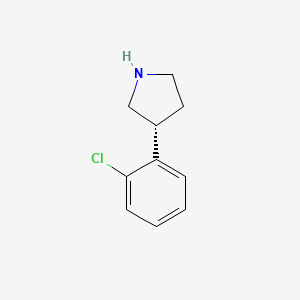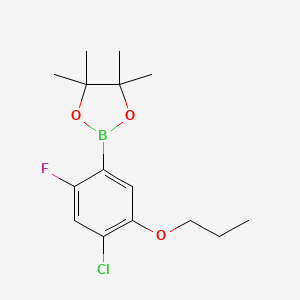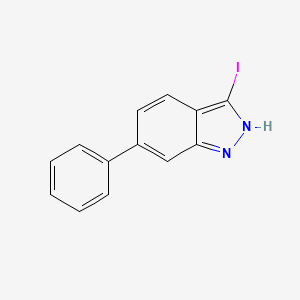
3-tert-butyl-(1H)-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-(1H)-indole-5-carbonitrile, also known as TBIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C13H16N2.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell growth and proliferation. 3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and physiological effects:
3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-tert-butyl-(1H)-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, 3-tert-butyl-(1H)-indole-5-carbonitrile is also relatively unstable and can undergo degradation over time, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-tert-butyl-(1H)-indole-5-carbonitrile. One area of interest is the development of new derivatives and analogs of 3-tert-butyl-(1H)-indole-5-carbonitrile with improved properties and activity. Another area of interest is the investigation of the mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile and its potential targets in cells. Additionally, the use of 3-tert-butyl-(1H)-indole-5-carbonitrile as a fluorescent probe for imaging applications could be further explored.
Méthodes De Synthèse
3-tert-butyl-(1H)-indole-5-carbonitrile can be synthesized through a multistep process starting from 3-nitrobenzaldehyde and tert-butylacetonitrile. The synthesis involves a series of reactions, including reduction, cyclization, and dehydration, resulting in the formation of 3-tert-butyl-(1H)-indole-5-carbonitrile as the final product.
Applications De Recherche Scientifique
3-tert-butyl-(1H)-indole-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 3-tert-butyl-(1H)-indole-5-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been shown to exhibit cytotoxic activity against cancer cells and has the potential to be developed into a new class of anticancer agents.
In materials science, 3-tert-butyl-(1H)-indole-5-carbonitrile has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. It has also been studied as a potential fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
1207426-47-8 |
|---|---|
Nom du produit |
3-tert-butyl-(1H)-indole-5-carbonitrile |
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.269 |
Nom IUPAC |
3-tert-butyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)11-8-15-12-5-4-9(7-14)6-10(11)12/h4-6,8,15H,1-3H3 |
Clé InChI |
WNUZRANJMHECIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)C#N |
Synonymes |
3-tert-butyl-(1H)-indole-5-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)
![7,7-Dimethyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B577359.png)
![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)


![2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B577366.png)


![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)